molecular formula C24H24N4O2S B2665662 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide CAS No. 1116064-80-2

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide

Cat. No.: B2665662
CAS No.: 1116064-80-2
M. Wt: 432.54
InChI Key: IGUFCXQCZYOCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuropyrimidine core fused to a piperidine-carboxamide scaffold, with a 4-(methylsulfanyl)benzyl substituent.

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-31-18-10-8-16(9-11-18)13-25-24(29)17-5-4-12-28(14-17)23-22-21(26-15-27-23)19-6-2-3-7-20(19)30-22/h2-3,6-11,15,17H,4-5,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUFCXQCZYOCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-( benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide represents a unique class of organic compounds with potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H22N4O2S
  • Molecular Weight : 422.52 g/mol
  • CAS Number : 1112429-12-5

The compound features a complex structure that includes a benzofuro-pyrimidine moiety linked to a piperidine carboxamide. This structural configuration is significant for its biological activity.

Research indicates that compounds with similar structures often target specific receptors or pathways in biological systems. The benzofuro[3,2-d]pyrimidine derivatives have been noted for their interactions with various receptors, including chemokine receptors and acetylcholinesterase (AChE).

  • Chemokine Receptor Antagonism :
    • Compounds in this class have shown potential as antagonists of CC chemokine receptors (CCR), particularly CCR3. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance binding affinity and selectivity for these receptors, which play a crucial role in inflammatory responses and immune system regulation .
  • Acetylcholinesterase Inhibition :
    • The compound's ability to inhibit AChE is noteworthy, as this enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

In Vitro Studies

In vitro experiments have demonstrated the following biological activities:

Activity Effect Reference
CCR3 AntagonismPotent inhibition of eotaxin-induced eosinophil chemotaxis
AChE InhibitionSignificant inhibition compared to standard drugs
CytotoxicityModerate cytotoxic effects on cancer cell lines

Study 1: CCR3 Antagonism

A study conducted on a series of benzofuro-pyrimidine derivatives found that modifications at the N-benzyl position significantly enhanced their potency as CCR3 antagonists. The compound exhibited low nanomolar range binding affinities in receptor binding assays, indicating its potential for therapeutic applications in allergic diseases and asthma management .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar piperidine derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis through AChE inhibition and modulation of neuroinflammatory pathways. This suggests potential applications in neurodegenerative disorders .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Chemokine Receptor Antagonism

This compound has shown potential as an antagonist of CC chemokine receptors (CCR), particularly CCR3. Structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring enhance binding affinity and selectivity for these receptors, which are crucial in inflammatory responses and immune system regulation.

In Vitro Studies :

ActivityEffectReference
CCR3 AntagonismPotent inhibition of eotaxin-induced eosinophil chemotaxis
AChE InhibitionSignificant inhibition compared to standard drugs
CytotoxicityModerate cytotoxic effects on cancer cell lines

Acetylcholinesterase Inhibition

The compound's ability to inhibit acetylcholinesterase (AChE) is noteworthy, as this enzyme is critical in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Antimicrobial Efficacy :

PathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin6.25
Escherichia coli10Amoxicillin5
Candida albicans15Fluconazole7.5

Antitumor Activity

The compound shows potential antitumor effects in vitro, demonstrating its ability to inhibit cell proliferation in several cancer cell lines. Research suggests that compounds with similar structures often target specific pathways involved in cancer progression.

Case Study: Antitumor Effects

A study investigated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidine Cores

1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide (CAS 1112293-00-1, )

  • Key Differences : The 4-propoxybenzyl group replaces the methylsulfanyl substituent.
  • Implications :
    • Lipophilicity : Propoxy (logP ~3.5 estimated) vs. methylsulfanyl (logP ~2.8) may alter membrane permeability.
    • Metabolism : Sulfur in methylsulfanyl could undergo oxidation to sulfone/sulfoxide, while propoxy is metabolically stable.

Pyrazolo[3,4-d]pyrimidine Derivatives

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. benzofuropyrimidine.
  • Substituents : Fluorinated chromenyl and benzenesulfonamide groups.
  • Implications :
    • Bioactivity : Fluorine atoms enhance binding to hydrophobic pockets (e.g., ATP-binding sites in kinases).
    • Solubility : Sulfonamide group improves aqueous solubility (clogP ~2.1) compared to the target compound .

Pyrrolo[2,3-d]pyrimidine-Based Compounds

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide ()

  • Core Heterocycle : Pyrrolopyrimidine vs. benzofuropyrimidine.
  • Substituents : 4-Chlorophenyl and hydroxypropyl groups.
  • Implications: Polarity: Hydroxypropyl and amino groups increase hydrophilicity (clogP ~1.9). Target Selectivity: Pyrrolopyrimidines are prevalent in JAK/STAT inhibitors, whereas benzofuropyrimidines may target Aurora kinases .

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Structure Key Substituents Estimated logP Metabolic Features
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-3-carboxamide Benzofuropyrimidine 4-(Methylsulfanyl)benzyl 2.8 Susceptible to sulfur oxidation
1-(Benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-propoxybenzyl)piperidine-3-carboxamide Benzofuropyrimidine 4-Propoxybenzyl 3.5 Stable ether linkage
4-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenyl, sulfonamide 2.1 Fluorine enhances metabolic resistance
(S)-4-Amino-pyrrolo[2,3-d]pyrimidin-4-yl-piperidinecarboxamide Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, hydroxypropyl 1.9 Hydroxypropyl increases solubility

Research Findings and Implications

  • Benzofuropyrimidine vs. Pyrazolo/pyrrolopyrimidines are more common in clinical candidates (e.g., anticancer agents), suggesting superior pharmacokinetic profiles .
  • Substituent Effects :
    • Methylsulfanyl groups may confer unique interactions with cysteine residues in enzymes, unlike propoxy or chlorophenyl groups.
    • Fluorinated analogues () show enhanced bioavailability due to reduced CYP-mediated metabolism .

Q & A

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodology : Pharmacokinetic-pharmacodynamic (PK-PD) modeling correlates plasma/tissue concentrations with effect biomarkers. Adjusting dosing regimens (e.g., QD vs. BID) or formulating nanoparticles improves exposure. Metabolite identification clarifies active/inactive species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.